(S)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochloride is a chemical compound with a specific stereochemistry, indicating the presence of an asymmetric carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylpyrimidine as the core structure.
Chiral Synthesis:
Amination: The addition of the amine group is carried out using reagents such as ammonia or amine derivatives under controlled conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochloride is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine products with various functional groups.
Scientific Research Applications
(S)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochloride: The enantiomer of the compound with opposite stereochemistry.
1-(2-Methylpyrimidin-5-YL)ethan-1-amine: The free base form without the hydrochloride salt.
2-Methylpyrimidine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
(S)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or other derivatives. The presence of the hydrochloride salt also influences its solubility and stability, making it suitable for various applications.
Properties
Molecular Formula |
C7H12ClN3 |
---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
(1S)-1-(2-methylpyrimidin-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c1-5(8)7-3-9-6(2)10-4-7;/h3-5H,8H2,1-2H3;1H/t5-;/m0./s1 |
InChI Key |
LHCCIQSEEUPJKA-JEDNCBNOSA-N |
Isomeric SMILES |
CC1=NC=C(C=N1)[C@H](C)N.Cl |
Canonical SMILES |
CC1=NC=C(C=N1)C(C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.